Heptan-2-one, 3,3-dibromo-1-iodo-
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Overview
Description
Heptan-2-one, 3,3-dibromo-1-iodo- is an organic compound with the molecular formula C7H11Br2IO. This compound is characterized by the presence of bromine and iodine atoms attached to a heptanone backbone. It is a semiochemical compound utilized by certain species in their chemical communication systems .
Preparation Methods
The synthesis of Heptan-2-one, 3,3-dibromo-1-iodo- involves the bromination and iodination of heptan-2-one. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Heptan-2-one, 3,3-dibromo-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptan-2-one, 3,3-dibromo-1-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in chemical communication among species.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Heptan-2-one, 3,3-dibromo-1-iodo- involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and interaction with biological systems. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Heptan-2-one, 3,3-dibromo-1-iodo- can be compared with other similar compounds such as:
2-Heptanone: A ketone with a similar heptanone backbone but without the halogen substituents.
1,3-Dibromo-2-iodobenzene: A compound with similar halogenation but different structural framework.
The uniqueness of Heptan-2-one, 3,3-dibromo-1-iodo- lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54899-97-7 |
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Molecular Formula |
C7H11Br2IO |
Molecular Weight |
397.87 g/mol |
IUPAC Name |
3,3-dibromo-1-iodoheptan-2-one |
InChI |
InChI=1S/C7H11Br2IO/c1-2-3-4-7(8,9)6(11)5-10/h2-5H2,1H3 |
InChI Key |
JJBPIIXVRZGUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CI)(Br)Br |
Origin of Product |
United States |
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